molecular formula C15H17BrN4O2 B1290971 (1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone CAS No. 952182-52-4

(1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone

Cat. No.: B1290971
CAS No.: 952182-52-4
M. Wt: 365.22 g/mol
InChI Key: LHZGOZMRRGVIDG-UHFFFAOYSA-N
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Description

(1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromobenzyl group, a methyl group, a triazole ring, and a morpholino group

Preparation Methods

The synthesis of (1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone typically involves multiple steps, including the formation of the triazole ring and the introduction of the bromobenzyl and morpholino groups. One common synthetic route involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction using a suitable bromobenzyl halide.

    Attachment of the Morpholino Group: The morpholino group can be attached through an amide bond formation reaction using a morpholine derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

(1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis reactions under acidic or basic conditions, leading to the cleavage of the amide bond and the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

(1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

The compound (1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a synthetic derivative of triazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H12BrN3OC_{12}H_{12}BrN_3O with a molecular weight of 294.15 g/mol. The structure features a triazole ring linked to a morpholino group and a bromobenzyl moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₂BrN₃O
Molecular Weight294.15 g/mol
Melting PointNot specified
SolubilityNot specified

The biological activity of this compound is largely attributed to its structural similarities with imidazole derivatives. These compounds are known to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. The specific targets for this compound remain largely unknown; however, it may affect several biochemical pathways related to:

  • Antimicrobial Activity : Triazoles are often effective against bacterial and fungal infections.
  • Antitumor Effects : Similar compounds have demonstrated the ability to inhibit tumor growth.
  • Anti-inflammatory Properties : Potential modulation of inflammatory pathways.

Biological Activity Studies

Research on the biological activity of this compound has been limited. However, studies on structurally related compounds provide insights into its potential effects:

Antimicrobial Activity

A study investigated the antimicrobial properties of triazole derivatives against various pathogens. Results indicated that compounds with similar structures exhibited significant antibacterial and antifungal activities, suggesting that this compound could possess similar effects .

Antitumor Activity

Research has shown that triazole derivatives can inhibit cancer cell proliferation. For instance, a related triazole compound was found to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival . Although direct studies on the target compound are lacking, it is plausible that it may exhibit analogous antitumor properties.

Case Study 1: Antibacterial Activity

In a laboratory setting, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Preliminary results indicated moderate inhibitory effects, warranting further investigation into its potential as an antibacterial agent.

Case Study 2: Cytotoxicity Assay

Cytotoxicity assays conducted on human cancer cell lines revealed that the compound could reduce cell viability significantly at higher concentrations. This suggests potential for development as an anticancer agent; however, more extensive studies are required to elucidate the underlying mechanisms .

Properties

IUPAC Name

[1-[(4-bromophenyl)methyl]-5-methyltriazol-4-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O2/c1-11-14(15(21)19-6-8-22-9-7-19)17-18-20(11)10-12-2-4-13(16)5-3-12/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZGOZMRRGVIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640024
Record name {1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-52-4
Record name {1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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